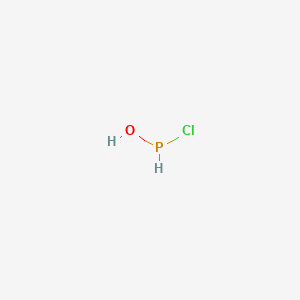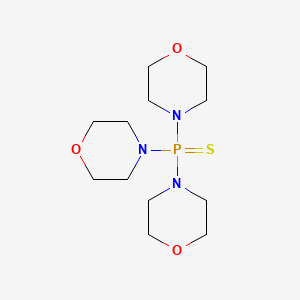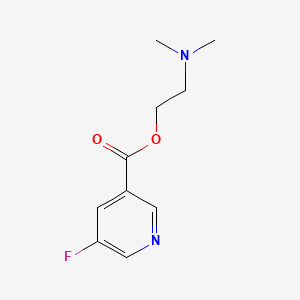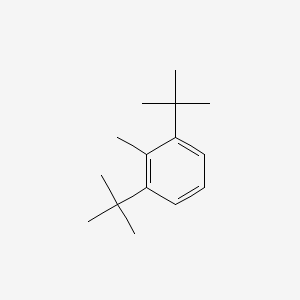
1,3-Di-tert-butyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-2-methylbenzene, also known as 2,4-Di-tert-butyl-1-methylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, where tert-butyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Di-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or sulfonic acid groups can replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and bulky tert-butyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The pathways involved often include electrophilic aromatic substitution and radical-mediated reactions.
Comparación Con Compuestos Similares
- 1-tert-butyl-2-methylbenzene
- 2-tert-Butyltoluene
- 1,3-Di-tert-butylbenzene
- 3,5-Di-tert-butyl-2-methoxybenzene
Comparison: 1,3-Di-tert-butyl-2-methylbenzene is unique due to the presence of two tert-butyl groups and one methyl group, which provide steric hindrance and influence its chemical reactivity. Compared to similar compounds, it exhibits higher stability and distinct reactivity patterns, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
25665-04-7 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-2-methylbenzene |
InChI |
InChI=1S/C15H24/c1-11-12(14(2,3)4)9-8-10-13(11)15(5,6)7/h8-10H,1-7H3 |
Clave InChI |
CDZCDCRCPAZOAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


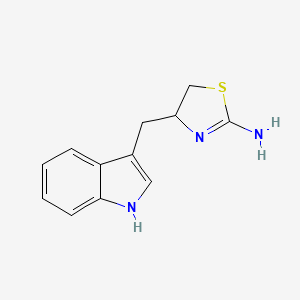
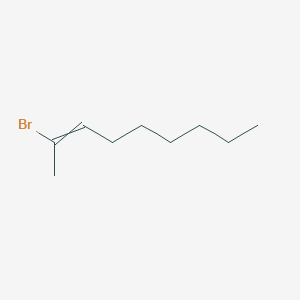

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
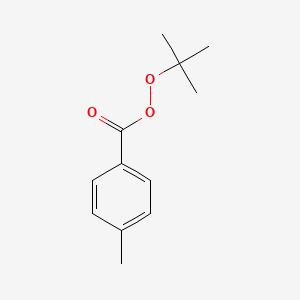
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
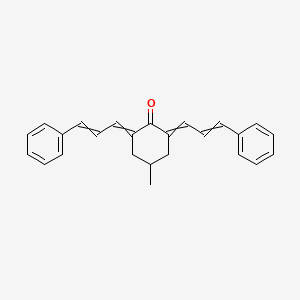
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)


